Cas no 89033-79-4 (4-(CHLOROMETHYL)-1,2-THIAZOLE)

4-(Chloromethyl)-1,2-thiazole is a heterocyclic organic compound featuring a chloromethyl substituent on a thiazole ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloromethyl group offers reactivity for further functionalization, enabling nucleophilic substitution or cross-coupling reactions. The thiazole core contributes to its utility in biologically active compounds due to its presence in many drug molecules. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture. Its well-defined structure and synthetic flexibility make it valuable for research and industrial applications requiring precise molecular modifications.
4-(CHLOROMETHYL)-1,2-THIAZOLE structure
4-(CHLOROMETHYL)-1,2-THIAZOLE structure
商品名:4-(CHLOROMETHYL)-1,2-THIAZOLE
CAS番号:89033-79-4
MF:C4H4ClNS
メガワット:133.599258422852
CID:4658820
PubChem ID:21698215

4-(CHLOROMETHYL)-1,2-THIAZOLE 化学的及び物理的性質

名前と識別子

    • 4-(ChloroMethyl)isothiazole
    • 4-(CHLOROMETHYL)-1,2-THIAZOLE
    • インチ: 1S/C4H4ClNS/c5-1-4-2-6-7-3-4/h2-3H,1H2
    • InChIKey: PLOSCALOUKVAQO-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCl)C=N1

計算された属性

  • せいみつぶんしりょう: 132.9752980g/mol
  • どういたいしつりょう: 132.9752980g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 59.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

4-(CHLOROMETHYL)-1,2-THIAZOLE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1264281-100mg
4-(chloromethyl)-1,2-thiazole
89033-79-4 95.0%
100mg
$383.0 2023-10-02
Enamine
EN300-1264281-50mg
4-(chloromethyl)-1,2-thiazole
89033-79-4 95.0%
50mg
$256.0 2023-10-02
1PlusChem
1P01DX9B-2.5g
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%
2.5g
$2726.00 2024-04-20
Enamine
EN300-1264281-500mg
4-(chloromethyl)-1,2-thiazole
89033-79-4 95.0%
500mg
$858.0 2023-10-02
A2B Chem LLC
AX28447-250mg
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%
250mg
$610.00 2024-04-19
A2B Chem LLC
AX28447-10g
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%
10g
$5013.00 2024-04-19
1PlusChem
1P01DX9B-50mg
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%
50mg
$368.00 2024-04-20
1PlusChem
1P01DX9B-1g
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%
1g
$1422.00 2024-04-20
Aaron
AR01DXHN-100mg
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%
100mg
$552.00 2025-02-09
Chemenu
CM466170-1g
4-(CHLOROMETHYL)-1,2-THIAZOLE
89033-79-4 95%+
1g
$*** 2023-05-29

4-(CHLOROMETHYL)-1,2-THIAZOLE 関連文献

4-(CHLOROMETHYL)-1,2-THIAZOLEに関する追加情報

Introduction to 4-(CHLOROMETHYL)-1,2-thiazole (CAS No. 89033-79-4)

4-(CHLOROMETHYL)-1,2-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 89033-79-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif renowned for its broad biological activity and utility in drug development. The presence of a chloromethyl substituent at the 4-position of the thiazole ring introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential precursor for bioactive molecules.

The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which are positioned at the 1- and 3-positions, respectively. This structural feature imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The chloromethyl group, on the other hand, is an electrophilic handle that can undergo various chemical transformations, including nucleophilic addition reactions, alkylation, and cross-coupling processes. These reactivity patterns make 4-(CHLOROMETHYL)-1,2-thiazole a versatile building block for constructing more complex pharmacophores.

In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have highlighted the potential of thiazole-based compounds as antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors. The chloromethyl functionality in 4-(CHLOROMETHYL)-1,2-thiazole specifically has been exploited in the synthesis of thiazole-containing scaffolds that exhibit inhibitory activity against target enzymes and receptors involved in diseases such as cancer and neurodegeneration.

One of the most compelling aspects of 4-(CHLOROMETHYL)-1,2-thiazole is its role as a precursor in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize derivatives that target specific protein-protein interactions or modulate signal transduction pathways. The ability to functionalize the chloromethyl group with diverse substituents allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in drug design.

Recent advances in computational chemistry have further enhanced the utility of 4-(CHLOROMETHYL)-1,2-thiazole in drug discovery. Molecular modeling studies have identified key structural features within this compound that contribute to its binding affinity for biological targets. These insights have guided the rational design of analogs with improved pharmacokinetic profiles and reduced toxicity. Additionally, high-throughput screening (HTS) campaigns have leveraged libraries containing 4-(CHLOROMETHYL)-1,2-thiazole derivatives to identify lead compounds for further optimization.

The synthetic methodologies for preparing 4-(CHLOROMETHYL)-1,2-thiazole have also seen significant refinement. Modern synthetic routes often employ transition-metal-catalyzed reactions or microwave-assisted processes to achieve high yields and selectivity. These innovations not only streamline the production of the compound but also enable access to previously inaccessible structural motifs. The efficiency of these synthetic strategies has made 4-(CHLOROMETHYL)-1,2-thiazole an attractive choice for both academic researchers and industrial chemists engaged in medicinal chemistry endeavors.

The biological evaluation of 4-(CHLOROMETHYL)-1,2-thiazole and its derivatives has revealed intriguing pharmacological effects. Preclinical studies have demonstrated that certain thiazole-based compounds exhibit potent activity against viral infections by inhibiting key enzymes required for viral replication. Furthermore, these molecules have shown promise in treating inflammatory disorders by modulating cytokine production and immune cell function. Such findings underscore the therapeutic potential of this class of compounds and highlight the importance of continued research into their mechanisms of action.

In conclusion,4-(CHLOROMETHYL)-1,2-thiazole (CAS No. 89033-79-4) is a multifaceted compound with significant applications in pharmaceutical research and drug development. Its unique structural features—comprising a thiazole ring and a chloromethyl substituent—endow it with remarkable chemical reactivity and biological relevance. As our understanding of molecular interactions evolves,4-(CHLOROMETHYL)-1,2-thiazole will undoubtedly continue to play a pivotal role in discovering novel therapeutic agents that address unmet medical needs.

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